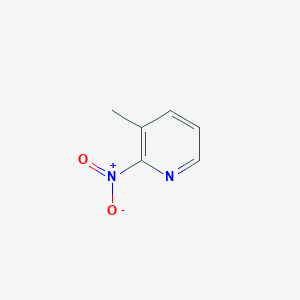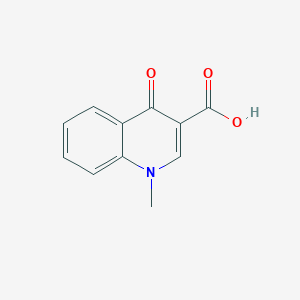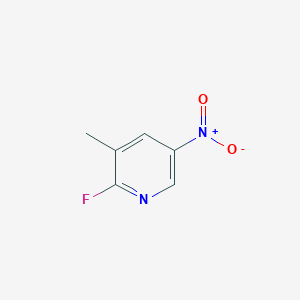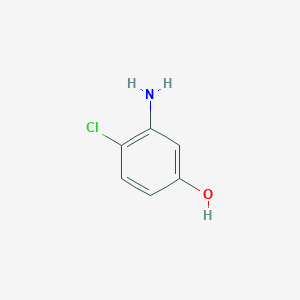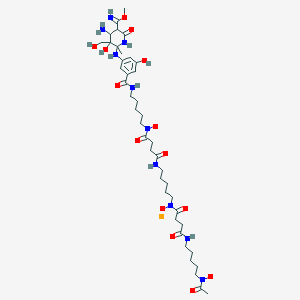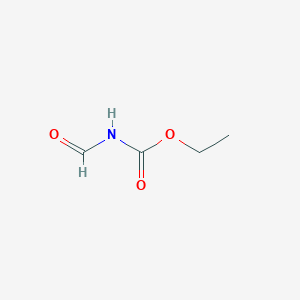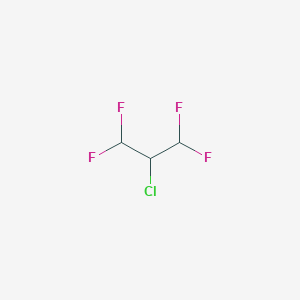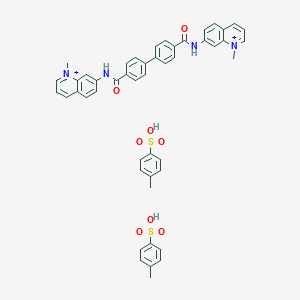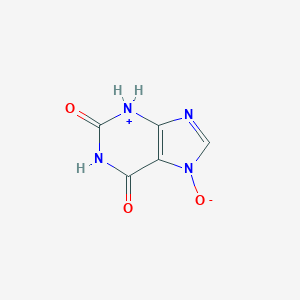![molecular formula C24H47N3O3Si B096925 Tris[2-(diethylamino)ethoxy]phenylsilane CAS No. 17146-76-8](/img/structure/B96925.png)
Tris[2-(diethylamino)ethoxy]phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-(diethylamino)ethoxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three 2-diethylaminoethoxy groups
Méthodes De Préparation
The synthesis of Tris[2-(diethylamino)ethoxy]phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with 2-diethylaminoethoxy groups. The general reaction scheme is as follows:
PhSiCl3+3(Et2NCH2CH2OH)→PhSi(OCH2CH2NEt2)3+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Tris[2-(diethylamino)ethoxy]phenylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and subsequently siloxanes.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The 2-diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases, depending on the desired transformation. Major products formed include silanols, siloxanes, and substituted derivatives.
Applications De Recherche Scientifique
Tris[2-(diethylamino)ethoxy]phenylsilane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mécanisme D'action
The mechanism by which Tris[2-(diethylamino)ethoxy]phenylsilane exerts its effects is primarily through the formation of siloxane bonds. The compound can undergo hydrolysis to form silanols, which then condense to form siloxane linkages. These linkages are responsible for the compound’s ability to enhance the mechanical and thermal properties of materials. Additionally, the presence of the phenyl group can influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Tris[2-(diethylamino)ethoxy]phenylsilane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of 2-diethylaminoethoxy groups. It is used in similar applications but may have different reactivity and properties due to the different substituents.
Phenyltriethoxysilane: This compound has ethoxy groups instead of 2-diethylaminoethoxy groups. It is commonly used as a coupling agent and in the production of silane-modified polymers.
Phenyltrimethoxysilane: Similar to Phenyltriethoxysilane, but with methoxy groups. It is used in coatings and adhesives for its ability to improve adhesion and durability.
The uniqueness of this compound lies in the presence of the 2-diethylaminoethoxy groups, which can impart specific reactivity and properties that are beneficial for certain applications.
Propriétés
Numéro CAS |
17146-76-8 |
|---|---|
Formule moléculaire |
C24H47N3O3Si |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
Clé InChI |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
| 17146-76-8 | |
Synonymes |
Tris[2-(diethylamino)ethoxy]phenylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


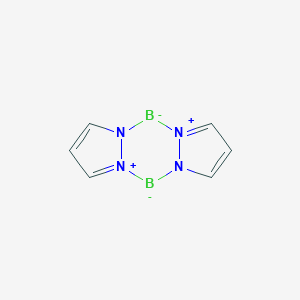
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
